Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate
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Overview
Description
Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of an indole ring system, which is fused with various functional groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate typically involves the reaction of indole derivatives with hydrazine derivatives. One common method is the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the indole derivative, which can then be further modified to introduce the acetylhydrazono and ethyl acetate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by subsequent functional group modifications. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. The compound’s hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. The indole ring system can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate: A coumarin derivative with similar structural features.
3-(Bromoacetyl)coumarins: Compounds with a bromoacetyl group attached to a coumarin ring.
Uniqueness
Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetylhydrazono group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
624726-26-7 |
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Molecular Formula |
C14H15N3O4 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
ethyl 2-[3-(acetyldiazenyl)-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C14H15N3O4/c1-3-21-12(19)8-17-11-7-5-4-6-10(11)13(14(17)20)16-15-9(2)18/h4-7,20H,3,8H2,1-2H3 |
InChI Key |
NTFKZZAQCYGNDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C |
Origin of Product |
United States |
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